2,2'-Oxybis(N,N-dioctylacetamide)
Overview
Description
2,2’-Oxybis(N,N-dioctylacetamide) is a chemical compound with the molecular formula C36H72N2O3 . It has an average mass of 580.969 Da and a monoisotopic mass of 580.554321 Da .
Molecular Structure Analysis
The molecular structure of 2,2’-Oxybis(N,N-dioctylacetamide) consists of 36 carbon atoms, 72 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2,2’-Oxybis(N,N-dioctylacetamide) has a density of 0.9±0.1 g/cm3, a boiling point of 652.6±40.0 °C at 760 mmHg, and a flash point of 348.5±27.3 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 32 freely rotating bonds . Its ACD/LogP is 13.68 .Scientific Research Applications
Solubility in Supercritical Carbon Dioxide
2,2'-Oxybis(N,N-dioctylacetamide) has been studied for its solubility in supercritical carbon dioxide. This research is significant because supercritical carbon dioxide is used in various industrial applications, including extraction processes. The solubility of compounds like 2,2'-Oxybis(N,N-dioctylacetamide) is crucial for optimizing these processes (Liu, Yang, Wang, & Li, 2008).
Extraction of Metal Ions
2,2'-Oxybis(N,N-dioctylacetamide) has been applied in the extraction of metal ions from various mediums. Its effectiveness in the separation of trivalent actinides and lanthanides from nitric acid mediums makes it a valuable compound in nuclear waste management and recycling of rare metals (Selvan, Prathibha, Venkatesan, Antony, & Rao, 2015).
Complexation with Nd(3+) Ions
Research has explored the complexation of amine functionalized ligands, including 2,2'-Oxybis(N,N-dioctylacetamide), with Nd(3+) ions. Such studies are relevant in understanding the interaction of these compounds with specific metal ions, which can have implications in fields like coordination chemistry and material science (Dau, Zhang, Dau, Gibson, & Rao, 2016).
Fluorescent Properties of Complexes
The fluorescent properties of complexes involving 2,2'-Oxybis(N,N-dioctylacetamide) have been studied, providing insights into potential applications in optical materials and sensors. These properties are important in the development of new materials with specific optical characteristics (Zhuo-yuan, 2009).
Interaction with Enzymes
The interaction of 2,2'-Oxybis(N,N-dioctylacetamide) with enzymes like lysozyme has been examined. Such interactions are significant in understanding the behavior of surfactants in biological systems, which can inform the development of pharmaceutical and cosmetic products (Bhat, Bhat, Akram, & Kabir-ud-din, 2017).
Safety And Hazards
The safety information for 2,2’-Oxybis(N,N-dioctylacetamide) indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
2-[2-(dioctylamino)-2-oxoethoxy]-N,N-dioctylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72N2O3/c1-5-9-13-17-21-25-29-37(30-26-22-18-14-10-6-2)35(39)33-41-34-36(40)38(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZYWIAVUGQHKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)N(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743246 | |
Record name | 2,2'-Oxybis(N,N-dioctylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Oxybis(N,N-dioctylacetamide) | |
CAS RN |
342794-43-8 | |
Record name | 2,2'-Oxybis(N,N-dioctylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Dioctylcarbamoylmethoxy-N,N-dioctyl-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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